Cas no 45347-82-8 (Azetidin-3-ol)

Azetidin-3-ol is a versatile heterocyclic compound featuring a three-membered azetidine ring with a hydroxyl group at the 3-position. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The strained ring system enhances its utility in ring-opening reactions, while the hydroxyl group provides a handle for further functionalization. Its compact, polar nature also contributes to improved solubility and bioavailability in drug design. Azetidin-3-ol is commonly employed in the synthesis of β-amino alcohols, chiral auxiliaries, and bioactive molecules, underscoring its importance in medicinal and synthetic chemistry.
Azetidin-3-ol structure
Azetidin-3-ol structure
Product Name:Azetidin-3-ol
CAS No:45347-82-8
MF:C3H7NO
MW:73.0937807559967
MDL:MFCD02683887
CID:328798
Update Time:2025-10-07

Azetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-AZETIDINOL
    • 3-AZETIDINOL hydrochloride
    • 3-Hydroxyazetidine
    • Azetidin-3-ol
    • azetidine-3-ol
    • 3-hydroxy-azetidine
    • PubChem10157
    • GMWFCJXSQQHBPI-UHFFFAOYSA-N
    • BCP23318
    • STR08059
    • STL356019
    • CA0150
    • RW3931
    • BBL023120
    • WT82159
    • RP18322
    • BC225998
    • ST2412628
    • AB0024983
    • ST24045993
    • W6360
    • AM20100158
    • A19977
    • 6530
    • MDL: MFCD02683887
    • Inchi: 1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2
    • InChI Key: GMWFCJXSQQHBPI-UHFFFAOYSA-N
    • SMILES: OC1CNC1

Computed Properties

  • Exact Mass: 73.05280
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 0
  • Complexity: 33.9
  • Topological Polar Surface Area: 32.299

Experimental Properties

  • Boiling Point: 170.7°C at 760 mmHg
  • PSA: 32.26000
  • LogP: -0.72070

Azetidin-3-ol Security Information

Azetidin-3-ol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Azetidin-3-ol Pricemore >>

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Azetidin-3-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:45347-82-8)Azetidin-3-ol
Order Number:A7152
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):296.0/474.0/949.0
Email:sales@amadischem.com

Additional information on Azetidin-3-ol

Azetidin-3-ol: A Comprehensive Overview

Azetidin-3-ol, also known by its CAS number 45347-82-8, is a versatile compound with significant applications in various fields. This compound, classified as a secondary alcohol, has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and specialty chemicals. The azetidine ring system, which forms the core of this molecule, contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the importance of azetidine derivatives in drug discovery. Researchers have explored the potential of Azetidin-3-ol as a building block for creating bioactive molecules. For instance, its ability to participate in nucleophilic substitutions and cycloaddition reactions has been leveraged to develop novel antibiotics and antiviral agents. The azetidine ring's flexibility allows for the creation of diverse molecular architectures, which is crucial for targeting specific biological pathways.

The synthesis of Azetidin-3-ol has been optimized through various methodologies. One prominent approach involves the catalytic hydrogenation of azetidine derivatives, which ensures high yields and purity. Another method employs enzymatic catalysis, offering an environmentally friendly alternative to traditional synthetic routes. These advancements have made Azetidin-3-ol more accessible for industrial applications while maintaining its chemical integrity.

In terms of applications, Azetidin-3-ol has found niche uses in the pharmaceutical industry. Its role as an intermediate in the synthesis of β-lactam antibiotics is particularly noteworthy. By incorporating Azetidin-3-ol into these structures, researchers have been able to enhance the drugs' efficacy and reduce side effects. Furthermore, its use in peptide synthesis has opened new avenues for creating complex biomolecules with tailored functionalities.

Recent research has also explored the potential of Azetidin-3-ol in agrochemicals. Its ability to act as a chiral auxiliary has been instrumental in developing enantioselective pesticides. These compounds not only improve crop yields but also reduce environmental impact by targeting specific pests without harming beneficial organisms. The chiral properties of Azetidin-3-ol make it an ideal candidate for such applications.

The versatility of Azetidin-3-ol extends to its use in specialty chemicals. Its role as a precursor in the synthesis of advanced materials, such as polymers and surfactants, has been well-documented. Researchers have demonstrated that incorporating Azetidin-3-ol into polymer backbones can enhance their mechanical properties and thermal stability. This opens up possibilities for its use in high-performance materials for aerospace and automotive industries.

From a sustainability perspective, the production of Azetidin-3

Recommended suppliers
Amadis Chemical Company Limited
(CAS:45347-82-8)Azetidin-3-ol
A7152
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):296.0/474.0/949.0
Email